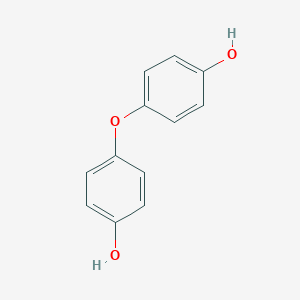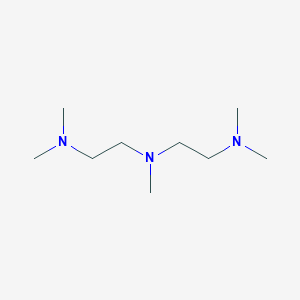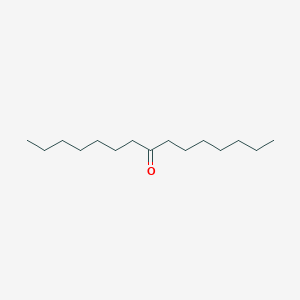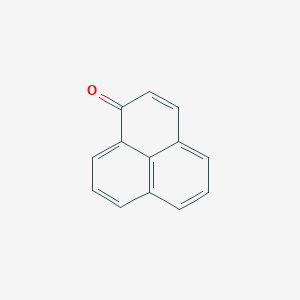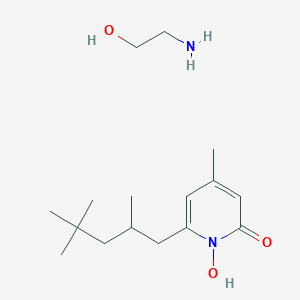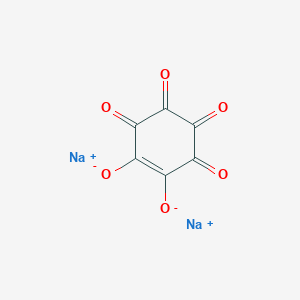
Rodizonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium rhodizonate (Na2C6H2O6) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 186.04 g/mol. Sodium rhodizonate is a powerful reagent and is used to detect and quantify a variety of compounds in a range of laboratory experiments. It has been used in the detection of metals, organic compounds, and inorganic compounds. It is also used to detect and quantify a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
El rodizonato de sodio se utiliza como reactivo en la síntesis orgánica, como en la producción de carbonato de dihidroxiquinona mediante reacciones de ciclocondensación con fosgeno y en la creación de sistemas zwitteriónicos mediante condensación con ácidos heteroaril-borónicos .
Almacenamiento de energía en baterías
Sirve como un material de cátodo prometedor en las baterías de iones de sodio (SIB) debido a su alta capacidad específica teórica (501 mAh g^-1) y abundancia en la Tierra, lo que contribuye a una alta densidad de energía y sostenibilidad .
Ciencias forenses
El this compound juega un papel crucial en la ciencia forense para la detección de plomo particulado de descargas de armas de fuego, mejorando la confiabilidad de la prueba de this compound .
Técnicas histológicas
En histología, se utiliza junto con ácido clorhídrico como una nueva técnica para detectar residuos de disparo, lo cual es significativo para aplicaciones forenses .
Análisis de residuos de disparo
El compuesto también se emplea en varios métodos para recolectar y detectar residuos de disparo en las manos, lo que ayuda a las investigaciones forenses .
Mecanismo De Acción
Target of Action
Sodium rhodizonate is a chemically specific chromophoric compound that targets lead in any form . This includes vaporous lead (smoke), particulate lead, lead in primer residues (e.g., lead azide or lead styphnate), lead bullet, or shot pellet wipe .
Mode of Action
The Sodium Rhodizonate Test is used to detect the presence of lead. The test involves spraying a saturated solution of sodium rhodizonate directly onto the questioned area. A buffer solution (pH 2.8) consisting of sodium bitartrate and tartaric acid is then sprayed on the area. Any pink reaction which results may indicate lead or a number of other possible heavy metals. The presence of lead may be confirmed through an additional step. A dilute solution of hydrochloric acid is applied by spraying the area. The color results are dependent on the degree of acidity and the presence of lead. If the pink area changes to a blue-violet color, the presence of lead is confirmed .
Pharmacokinetics
It is known that sodium rhodizonate is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .
Result of Action
The primary result of sodium rhodizonate’s action is the detection of lead. A positive result around the suspected bullet hole is consistent with the passage of a bullet . This test is particularly useful in forensic science for detecting gunshot residue and establishing a muzzle-to-target distance .
Action Environment
The action of sodium rhodizonate can be influenced by environmental factors. For instance, the stability of aqueous solutions of sodium rhodizonate increases when stored below pH 3 . The test’s effectiveness can also be affected by the surface it’s applied to, such as victim clothing, drywall, vehicle upholstery, curtains, carpet, etc .
Análisis Bioquímico
Biochemical Properties
Sodium rhodizonate plays a significant role in biochemical reactions. It is often used as a reactant in the synthesis of dihydroxyquinone carbonate by cyclocondensation reaction with phosgene and zwitterionic systems by condensation of heteroaryl-boronic acids
Cellular Effects
This property is often used in forensic science to detect gunshot residue .
Molecular Mechanism
The molecular mechanism of Sodium rhodizonate primarily involves its interaction with lead (II) ions. The formation of a colored complex is indicative of this interaction
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium rhodizonate has been found to be more stable if stored below pH 3 . The half-life of the solution increases from about one hour to about ten hours
Metabolic Pathways
Sodium rhodizonate is known to participate in the synthesis of dihydroxyquinone carbonate and zwitterionic systems .
Subcellular Localization
Given its known interactions with lead (II) ions, it may be localized to areas where these ions are present .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide.", "Starting Materials": [ "Rhodizonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve rhodizonic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the rhodizonic acid is completely dissolved.", "Heat the solution to 50-60°C and continue stirring for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven at 60-70°C to obtain sodium rhodizonate as a yellow crystalline solid." ] } | |
Número CAS |
523-21-7 |
Fórmula molecular |
C6H2NaO6 |
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |
InChI |
InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |
Clave InChI |
XJJNSYQCBRFVRQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |
Otros números CAS |
523-21-7 |
Números CAS relacionados |
118-76-3 (Parent) |
Sinónimos |
((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sodium Rhodizonate primarily used for in a forensic context?
A1: Sodium Rhodizonate is a chemical reagent widely employed in forensic science for the detection of gunshot residue (GSR). [, , , , , , , ]
Q2: How does Sodium Rhodizonate interact with its target to enable gunshot residue detection?
A2: Sodium Rhodizonate reacts with heavy metals commonly found in GSR, primarily lead (Pb) and barium (Ba). This reaction forms distinctly colored complexes, allowing for visual identification of GSR particles on various surfaces. [, , , , , , ]
Q3: What color change indicates the presence of lead when using the Sodium Rhodizonate test?
A3: When Sodium Rhodizonate reacts with lead, it produces a scarlet-red colored complex. Upon the addition of 5% hydrochloric acid (HCl), this complex further transitions to a blue-violet color, confirming the presence of lead. [, , ]
Q4: What is the molecular formula and weight of Sodium Rhodizonate?
A4: The molecular formula of Sodium Rhodizonate is C6Na2O6. Its molecular weight is 214.02 g/mol.
Q5: What is the impact of pH on the stability of Sodium Rhodizonate solutions?
A6: Aqueous Sodium Rhodizonate solutions are more stable at lower pH levels. Below a pH of 3, the Rhodizonate dianion is diprotonated, forming Rhodizonic acid, which significantly increases the solution's half-life. []
Q6: Does pre-treating the test surface with a buffer solution affect the Sodium Rhodizonate test?
A7: Pretreating the test surface with a tartrate buffer solution at pH 2.8 before applying Sodium Rhodizonate is crucial. This ensures the formation of the desired scarlet-red complex with lead, preventing the formation of a non-diagnostic purple complex that fades upon HCl addition. []
Q7: Has Sodium Rhodizonate been explored for catalytic applications?
A8: Yes, Sodium Rhodizonate has shown promise as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. Research indicates its effectiveness in synthesizing gold, silver, platinum, and palladium nanoparticles. These nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol and methyl orange. [, ]
A7: While the provided research papers primarily focus on experimental applications of Sodium Rhodizonate, they don't delve into specific computational chemistry studies or QSAR models involving the compound.
A7: The research papers provided do not explore modifications to the Sodium Rhodizonate structure or their impact on its activity or selectivity.
A7: The provided research papers predominantly focus on the scientific applications and analysis methods involving Sodium Rhodizonate and don't discuss specific SHE regulations.
Q8: Are there any alternative methods for detecting gunshot residue besides the Sodium Rhodizonate test?
A8: Yes, several alternative methods exist for GSR detection. These include:
- Modified Griess Test: Detects nitrates, commonly found in GSR. [, , , ]
- Diphenylamine Test: Another method for nitrate detection in GSR. []
- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDX): Provides a more detailed elemental analysis of GSR particles. [, , ]
Q9: What tools or resources are essential for conducting research with Sodium Rhodizonate?
A9: Essential resources for Sodium Rhodizonate research include:
A27: The use of Sodium Rhodizonate in forensic science for GSR detection dates back several decades. It gained prominence due to its sensitivity in detecting lead, a key component of traditional ammunition. Over the years, its application has expanded, and researchers continue to refine the technique for improved accuracy and reliability. [, , , ]
Q10: How does Sodium Rhodizonate research intersect with other scientific disciplines?
A10: Sodium Rhodizonate research exhibits interdisciplinary connections with:
- Forensic Science: Its primary application lies in forensic investigations for GSR analysis, aiding crime scene reconstruction and evidence collection. [, , , , , , , ]
- Materials Chemistry: Its use as a reducing and stabilizing agent in nanoparticle synthesis bridges the gap between analytical chemistry and materials science. [, ]
- Environmental Science: While the provided research doesn't directly address environmental applications, the detection and analysis of heavy metals like lead, facilitated by Sodium Rhodizonate, hold relevance for environmental monitoring and pollution control. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





